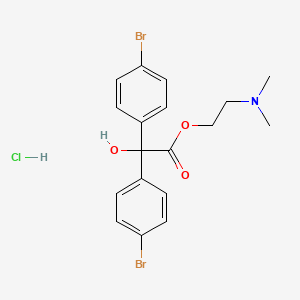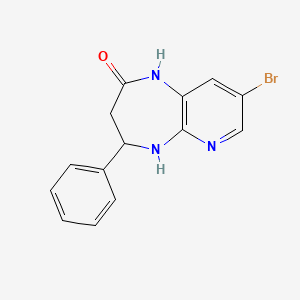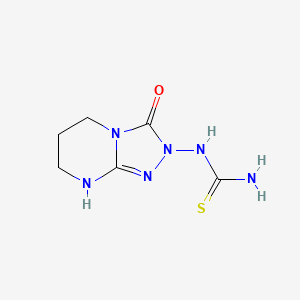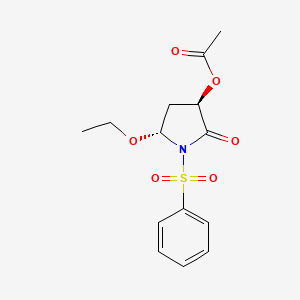
4-Hydroxypropranolol-4-O-sulfate, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypropranolol-4-O-sulfate, (-)- is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed through the sulfation of 4-hydroxypropranolol, which is a primary metabolite of propranolol. The sulfation process is catalyzed by sulfotransferase enzymes, specifically SULT1A3, in the presence of the cofactor 3’-phosphoadenosine-5’-phosphosulfate (PAPS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropranolol-4-O-sulfate involves the enzymatic sulfation of 4-hydroxypropranolol. This reaction is typically carried out using recombinant and permeabilized fission yeast cells expressing human sulfotransferase SULT1A3. The reaction conditions include the presence of PAPS as a cofactor, and the process is optimized to reduce product loss and increase yield .
Industrial Production Methods: Industrial production of 4-Hydroxypropranolol-4-O-sulfate follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the efficient production of the compound. The process involves continuous monitoring and adjustment of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxypropranolol-4-O-sulfate primarily undergoes hydrolysis and conjugation reactions. The hydrolysis of the sulfate group can occur under acidic or basic conditions, leading to the formation of 4-hydroxypropranolol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions involving sulfotransferase enzymes and PAPS as a cofactor.
Major Products:
Hydrolysis: 4-Hydroxypropranolol
Conjugation: Various sulfate conjugates depending on the substrate used.
Applications De Recherche Scientifique
4-Hydroxypropranolol-4-O-sulfate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxypropranolol-4-O-sulfate involves its interaction with beta-adrenergic receptors. As a metabolite of propranolol, it retains some of the pharmacological activity of the parent compound. The sulfate group enhances its solubility and facilitates its excretion from the body. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparaison Avec Des Composés Similaires
4-Hydroxypropranolol: The parent compound from which 4-Hydroxypropranolol-4-O-sulfate is derived.
Propranolol: The non-selective beta-adrenergic receptor antagonist that is metabolized to form 4-Hydroxypropranolol.
Other Sulfate Conjugates: Compounds such as 4-Hydroxypropranolol-4-O-glucuronide, which are formed through different conjugation reactions.
Uniqueness: 4-Hydroxypropranolol-4-O-sulfate is unique due to its specific formation through sulfation and its distinct pharmacokinetic properties. Its enhanced solubility and excretion profile differentiate it from other propranolol metabolites .
Propriétés
Numéro CAS |
88547-47-1 |
|---|---|
Formule moléculaire |
C16H21NO6S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)/t12-/m0/s1 |
Clé InChI |
ODCKICSDIPVTRM-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















